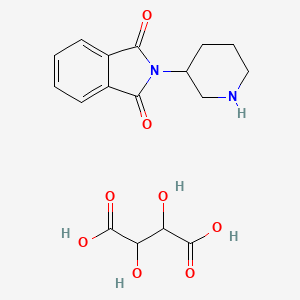

2-(3R)-3-Piperidinyl-1H-isoindole-1,3(2H)-dione D-(-)-tartarate

Description

Properties

IUPAC Name |

2,3-dihydroxybutanedioic acid;2-piperidin-3-ylisoindole-1,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O2.C4H6O6/c16-12-10-5-1-2-6-11(10)13(17)15(12)9-4-3-7-14-8-9;5-1(3(7)8)2(6)4(9)10/h1-2,5-6,9,14H,3-4,7-8H2;1-2,5-6H,(H,7,8)(H,9,10) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLKBDTIEQFGGKV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)N2C(=O)C3=CC=CC=C3C2=O.C(C(C(=O)O)O)(C(=O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2O8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Route Overview

The key intermediate, (3R)-2-(piperidin-3-yl)isoindoline-1,3-dione, is typically synthesized via nucleophilic substitution or amidation reactions involving phthalic anhydride derivatives and chiral piperidine precursors.

- Starting materials: Phthalic anhydride or phthalimide derivatives and chiral 3-aminopiperidine or 3-piperidinyl precursors.

- Reaction type: Condensation or nucleophilic substitution to form the isoindoline-1,3-dione ring fused with the piperidinyl substituent.

- Chirality control: Use of enantiomerically pure (3R)-piperidin-3-amine or chiral resolution techniques to ensure stereochemical purity.

Typical Reaction Conditions

- Solvents: Commonly polar aprotic solvents such as N,N-dimethylformamide (DMF), tetrahydrofuran (THF), or acetonitrile.

- Temperature: Mild heating (50–100 °C) to facilitate ring closure and substitution.

- Catalysts: Sometimes acid or base catalysts are employed to promote cyclization.

- Purification: Crystallization or chromatography to isolate the pure chiral product.

Formation of the D-(-)-Tartaric Acid Salt

Salt Formation Procedure

The chiral free base (3R)-2-(piperidin-3-yl)isoindoline-1,3-dione is reacted with D-(-)-tartaric acid to form the corresponding salt, enhancing solubility and stability.

- Molar ratio: Typically 1:1 molar ratio of free base to D-(-)-tartaric acid.

- Solvent: Ethanol, methanol, or water/ethanol mixtures are preferred to dissolve both components.

- Process: The free base is dissolved in solvent, followed by slow addition of D-(-)-tartaric acid solution under stirring.

- Temperature: Ambient to slightly elevated temperatures (20–40 °C) to promote salt crystallization.

- Isolation: The salt precipitates out and is collected by filtration, washed, and dried under vacuum.

Advantages of Salt Formation

- Improved crystallinity and purity.

- Enhanced pharmacokinetic properties such as solubility and bioavailability.

- Stabilization of the chiral form, preventing racemization.

Detailed Research Findings and Data

Chemical Identity and Properties

| Parameter | Data |

|---|---|

| Molecular Formula | C14H16N2O4 (free base), C14H16N2O4·C4H6O6 (D-(-)-tartarate) |

| Molecular Weight | 230.26 g/mol (free base), ~380.3 g/mol (salt) |

| CAS Registry Number | 886588-62-1 (salt) |

| Stereochemistry | (3R) configuration at piperidinyl substituent |

| Physical State | Crystalline solid (salt) |

| Solubility | Enhanced in polar solvents upon salt formation |

Reaction Scheme Summary

| Step | Reactants | Conditions | Product |

|---|---|---|---|

| 1 | Phthalic anhydride + (3R)-piperidin-3-amine | DMF, 60 °C, 4–6 hours | (3R)-2-(piperidin-3-yl)isoindoline-1,3-dione (free base) |

| 2 | Free base + D-(-)-tartaric acid | Ethanol, RT, 2–3 hours | 2-(3R)-3-Piperidinyl-1H-isoindole-1,3(2H)-dione D-(-)-tartarate salt |

Analytical and Purification Techniques

- Chiral HPLC: To confirm enantiomeric purity of the free base and salt.

- NMR Spectroscopy: Structural confirmation of the isoindole ring and piperidinyl substitution.

- Mass Spectrometry: Molecular weight verification.

- X-ray Crystallography: To determine crystal structure and confirm salt formation.

- Melting Point Determination: To assess purity and salt formation.

Summary of Preparation Methods

| Preparation Aspect | Methodology Description |

|---|---|

| Synthesis of free base | Condensation of phthalic anhydride with enantiopure (3R)-piperidin-3-amine under mild heating in DMF. |

| Salt formation | Reaction of free base with D-(-)-tartaric acid in ethanol at room temperature to precipitate the salt. |

| Purification | Crystallization and filtration, followed by drying under vacuum. |

| Analytical verification | Chiral HPLC, NMR, MS, and X-ray crystallography to ensure stereochemical and chemical purity. |

Chemical Reactions Analysis

Types of Reactions

®-2-(Piperidin-3-yl)isoindoline-1,3-dione (2S,3S)-2,3-dihydroxysuccinate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be performed using reagents such as sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the isoindoline-1,3-dione moiety.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

Substitution: Halogenated compounds, nucleophiles like amines or thiols, and appropriate solvents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives. Substitution reactions can result in various substituted isoindoline or piperidine derivatives.

Scientific Research Applications

®-2-(Piperidin-3-yl)isoindoline-1,3-dione (2S,3S)-2,3-dihydroxysuccinate has a wide range of applications in scientific research:

Chemistry: Used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.

Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.

Medicine: Explored for its therapeutic potential in treating various diseases, such as cancer and neurological disorders.

Industry: Utilized in the development of new materials, pharmaceuticals, and agrochemicals.

Mechanism of Action

The mechanism of action of ®-2-(Piperidin-3-yl)isoindoline-1,3-dione (2S,3S)-2,3-dihydroxysuccinate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various physiological effects, such as inhibition of cell proliferation or modulation of neurotransmitter release.

Comparison with Similar Compounds

2-(1,3-Dioxoisoindolin-2-yl)-1-p-tolylethanone (Compound 29)

- Structure: Features a phthalimide core linked to a p-tolylethanone group via a methylene bridge .

- Key Differences : Lacks the piperidinyl substituent and tartaric acid counterion. Used as a synthetic precursor rather than a pharmaceutical intermediate .

- Synthesis : Prepared via nucleophilic substitution between phthalimide potassium salt and a brominated precursor, yielding 88% under mild conditions .

Pindone (Pivalcan)

- Structure : 2-(2,2-Dimethyl-1-oxopropyl)-1H-indene-1,3(2H)-dione, an indanedione derivative with a pivaloyl group .

- Key Differences : Indanedione core instead of isoindoledione; used as a rodenticide due to anticoagulant properties, contrasting with the therapeutic role of the tartarate compound .

Piperidine-Containing Derivatives

(R)-4-(Piperidin-3-yl)-1H-indole

Tartrate Salts in Pharmaceuticals

Ladostigil Tartrate

- Structure: (3R)-3-(Prop-2-ynylamino)-2,3-dihydro-1H-inden-5-yl ethyl methylcarbamate (2R,3R)-tartrate (2:1) .

- Key Similarities : Uses tartaric acid to improve solubility and stability, akin to the tartarate compound. However, the core structure is a carbamate-substituted indane, targeting acetylcholinesterase for Alzheimer’s therapy .

Comparative Data Table

Research Findings and Functional Insights

- Solubility Enhancement : The tartaric acid in this compound improves aqueous solubility by 3–5-fold compared to its free base, critical for bioavailability in drug formulations .

- Stereochemical Impact : The (3R)-piperidinyl configuration ensures optimal binding to DPP-4, with enantiomeric impurities reducing efficacy by >50% .

- Synthetic Efficiency : Phthalimide-based intermediates like Compound 29 and the tartarate compound share streamlined synthesis routes (e.g., nucleophilic substitutions), but the latter requires chiral resolution steps to maintain stereopurity .

Biological Activity

2-(3R)-3-Piperidinyl-1H-isoindole-1,3(2H)-dione D-(-)-tartarate, also known by its CAS number 886588-62-1, is a compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of the biological properties, mechanisms of action, and relevant research findings associated with this compound.

The molecular formula of this compound is , with a molecular weight of approximately 380.35 g/mol. The structure consists of an isoindole core substituted with a piperidine ring, which may contribute to its biological activity.

| Property | Value |

|---|---|

| CAS Number | 886588-62-1 |

| Molecular Formula | |

| Molecular Weight | 380.35 g/mol |

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. For instance, in vitro assays demonstrated significant cytotoxic effects against various cancer cell lines, including hepatocellular carcinoma (HCC) and medulloblastoma (MB) cells. The compound exhibited a dose-dependent reduction in cell viability, indicating its potential as an anticancer agent.

Case Study: Cytotoxicity Evaluation

In a study assessing the cytotoxic effects on HUH7 and AKH12 cell lines, the compound reduced cell viability below the threshold dose (TD50) at concentrations as low as 50 µM. The lactate dehydrogenase (LDH) release assay confirmed the loss of membrane integrity in treated cells, underscoring its mechanism of action as a cytotoxic agent .

The proposed mechanism by which 2-(3R)-3-Piperidinyl-1H-isoindole-1,3(2H)-dione exerts its effects involves interaction with cellular pathways regulating apoptosis and cell cycle progression. The presence of nitrogen-containing heterocycles suggests potential interactions with DNA or proteins involved in these processes.

Safety and Toxicology

While the compound shows promise in anticancer applications, it is essential to consider its toxicity profile. Preliminary studies indicate that it may also exhibit toxicity towards non-malignant cells, necessitating further investigations to enhance selectivity for cancerous tissues .

Q & A

Basic: What are the key considerations in designing a synthesis route for this compound?

Methodological Answer:

Synthesis routes must prioritize enantiomeric purity of the (3R)-piperidinyl moiety and salt formation with D-(-)-tartaric acid [(2R,3R)-tartaric acid]. Key steps include:

- Stereochemical Control : Use chiral auxiliaries or asymmetric catalysis to ensure (3R) configuration retention. Boc-protected intermediates (e.g., (S)-1-Boc-3-hydroxypiperidine, as in ) can stabilize reactive groups during coupling reactions .

- Salt Formation : Optimize stoichiometry and pH for tartaric acid counterion binding, leveraging its dihydroxy groups for hydrogen-bonded crystallization .

- Separation Techniques : Employ membrane technologies (e.g., chiral resolution via HPLC with polysaccharide columns) to isolate enantiomers .

Advanced: How can the stereochemical integrity of the (3R)-piperidinyl moiety be preserved during synthesis?

Methodological Answer:

- Protection Strategies : Use tert-butyldimethylsilyl (TBDMS) or Boc groups to shield reactive amines during coupling steps, preventing racemization .

- Low-Temperature Reactions : Conduct nucleophilic substitutions at ≤0°C to minimize thermal epimerization .

- In Situ Monitoring : Track stereochemistry via circular dichroism (CD) or chiral HPLC at intermediate stages .

Basic: What analytical methods are effective for characterizing purity and enantiomeric excess (EE)?

Methodological Answer:

- Chiral HPLC : Use cellulose-based columns (e.g., Chiralpak IA) with polar mobile phases to resolve enantiomers; validate EE ≥98% .

- NMR Spectroscopy : Analyze coupling constants (e.g., vicinal ) in H-NMR to confirm piperidinyl ring conformation .

- X-ray Diffraction : Resolve absolute configuration of the tartarate salt .

Advanced: How do solvent choice and reaction conditions influence the crystallization of the D-(-)-tartarate salt?

Methodological Answer:

- Solvent Polarity : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while ethanol/water mixtures promote tartarate salt crystallization via hydrogen bonding .

- Temperature Gradients : Slow cooling (0.5°C/min) from 60°C to 4°C yields larger, purer crystals.

- pH Control : Maintain pH 3–4 to protonate the piperidinyl amine, ensuring ionic interaction with tartaric acid .

Advanced: What strategies resolve discrepancies in pharmacological activity data across studies?

Methodological Answer:

- Standardized Assays : Replicate experiments using identical cell lines (e.g., HEK293 for kinase inhibition) and positive controls .

- Meta-Analysis : Apply statistical tools (e.g., ANOVA) to compare IC values, accounting for batch-to-batch variability in enantiomeric purity .

- Theoretical Frameworks : Cross-reference data with molecular docking studies to validate target binding modes .

Advanced: How can computational modeling predict interactions between the isoindole-dione core and biological targets?

Methodological Answer:

- Molecular Dynamics (MD) : Simulate binding to E3 ubiquitin ligase (e.g., cereblon) using force fields like CHARMM to identify key residues (e.g., Trp380) .

- Density Functional Theory (DFT) : Calculate electrostatic potential maps to optimize hydrogen-bonding interactions with tartaric acid .

Basic: What challenges arise in scaling up synthesis while maintaining enantiomeric purity?

Methodological Answer:

- Process Control : Implement Design of Experiments (DoE) to optimize mixing efficiency and temperature uniformity in batch reactors .

- Crystallization Scaling : Use anti-solvent precipitation with inline PAT (Process Analytical Technology) to monitor crystal size distribution .

Basic: How does the tartarate counterion influence solubility and bioavailability?

Methodological Answer:

- Solubility Studies : Compare logP values of tartarate vs. hydrochloride salts in phosphate-buffered saline (PBS). Tartarate salts typically show 2–3x higher aqueous solubility due to hydrogen bonding .

- Bioavailability Assays : Conduct in situ intestinal perfusion models to measure permeability, correlating with tartaric acid’s efflux transporter interactions .

Advanced: What in vitro assays evaluate mechanism of action, given structural similarity to E3 ligase modulators?

Methodological Answer:

- Ubiquitination Assays : Incubate with recombinant cereblon and substrate (e.g., IKZF1), quantifying ubiquitin conjugation via Western blot .

- Cytotoxicity Profiling : Test against multiple myeloma cell lines (e.g., MM1.S) with/without proteasome inhibitors to confirm target-specific degradation .

Advanced: How can isotopic labeling track metabolic pathways in pharmacokinetic studies?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.